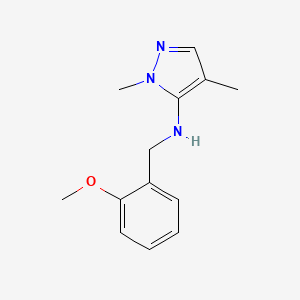
N-(2-methoxybenzyl)-1,4-dimethyl-1H-pyrazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-甲氧基苄基)-1,4-二甲基-1H-吡唑-5-胺是一种化学化合物,由于其独特的结构特性和潜在应用,在科学研究的各个领域引起了人们的兴趣。该化合物以甲氧基苄基连接到吡唑环的存在为特征,这使其具有独特的化学行为。
准备方法
合成路线和反应条件
N-(2-甲氧基苄基)-1,4-二甲基-1H-吡唑-5-胺的合成通常涉及以下步骤:
吡唑环的形成: 第一步涉及在酸性条件下通过肼与 1,3-二酮反应合成吡唑环。
甲氧基苄基的引入: 甲氧基苄基通过亲核取代反应引入,其中吡唑环在碱(如碳酸钾)的存在下与 2-甲氧基苄基氯反应。
甲基化: 最后一步涉及在强碱(如氢化钠)的存在下使用碘甲烷对吡唑环进行甲基化。
工业生产方法
N-(2-甲氧基苄基)-1,4-二甲基-1H-吡唑-5-胺的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以确保高产率和纯度。这包括控制温度、压力和反应时间,以及采用高效的纯化技术,如重结晶和色谱法。
化学反应分析
反应类型
N-(2-甲氧基苄基)-1,4-二甲基-1H-吡唑-5-胺会发生各种化学反应,包括:
氧化: 该化合物可以使用氧化剂(如高锰酸钾或三氧化铬)氧化,导致形成相应的酮或羧酸。
还原: 还原反应可以使用还原剂(如氢化铝锂或硼氢化钠)进行,导致形成醇或胺。
取代: 该化合物可以进行亲核取代反应,其中甲氧基可以被其他亲核试剂(如卤化物或胺)取代。
常见试剂和条件
氧化: 酸性介质中的高锰酸钾。
还原: 无水乙醚中的氢化铝锂。
取代: 二甲基甲酰胺中的氢化钠。
形成的主要产物
氧化: 形成酮或羧酸。
还原: 形成醇或胺。
取代: 形成卤代或胺化衍生物。
科学研究应用
N-(2-甲氧基苄基)-1,4-二甲基-1H-吡唑-5-胺在科学研究中具有多种应用:
化学: 用作合成更复杂的有机分子的构建块。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医学: 探索其潜在的治疗应用,特别是在开发新药方面。
工业: 用于生产特种化学品,并用作各种化学过程中的中间体。
作用机制
N-(2-甲氧基苄基)-1,4-二甲基-1H-吡唑-5-胺的作用机制涉及其与特定分子靶标和途径的相互作用。已知该化合物会与某些酶或受体结合,调节它们的活性,并导致各种生物效应。例如,它可以抑制参与细胞增殖的酶的活性,从而表现出抗癌特性。确切的分子靶标和途径可能会因具体应用和使用环境而异。
相似化合物的比较
N-(2-甲氧基苄基)-1,4-二甲基-1H-吡唑-5-胺可以与其他类似化合物进行比较,例如:
N-(2-甲氧基苄基)-1H-吡唑-5-胺: 缺少二甲基,导致不同的化学反应性和生物活性。
N-(2-甲氧基苄基)-1,4-二甲基-1H-咪唑-5-胺:
N-(2-甲氧基苄基)-1,4-二甲基-1H-三唑-5-胺: 具有三唑环,这会显着改变其化学和生物特性。
N-(2-甲氧基苄基)-1,4-二甲基-1H-吡唑-5-胺的独特性在于其特定的结构构型,赋予了其独特的化学反应性和在科学研究中应用的潜力。
生物活性
N-(2-methoxybenzyl)-1,4-dimethyl-1H-pyrazol-5-amine is a compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The following sections provide a comprehensive overview of its biological activity, including detailed research findings and relevant case studies.
- Molecular Formula : C13H18N3O
- Molecular Weight : 231.29 g/mol
- Structure : The compound features a methoxybenzyl group attached to the nitrogen atom and two methyl groups at the 1 and 4 positions of the pyrazole ring.
Antimicrobial Properties
Preliminary studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. These findings suggest its potential use as an antimicrobial agent in clinical settings.
Anti-inflammatory Effects
Research highlights the compound's ability to inhibit inflammatory pathways, potentially by modulating enzyme activity involved in these processes. This could lead to reduced inflammation in various conditions.
Anticancer Potential
The compound has been evaluated for its anticancer properties, particularly against specific cancer cell lines. Pyrazole derivatives are known for their role as BRAF inhibitors and have shown promise in targeting various cancer-related pathways .
The exact mechanism of action for this compound is still under investigation. However, it is believed that the compound interacts with specific molecular targets and pathways, potentially inhibiting certain enzymes involved in inflammatory responses or cancer progression.
Research Findings and Case Studies
Detailed Research Insights
- Antimicrobial Study : In vitro assays demonstrated that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The compound's structure contributes to its solubility and bioactivity.
- Anti-inflammatory Study : A study revealed that the compound significantly reduced levels of pro-inflammatory cytokines in cell cultures exposed to lipopolysaccharide (LPS), indicating its potential as an anti-inflammatory agent .
- Cancer Research : The compound was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. Its role as a BRAF inhibitor suggests it may be a valuable candidate for further development in cancer therapeutics .
属性
分子式 |
C13H17N3O |
|---|---|
分子量 |
231.29 g/mol |
IUPAC 名称 |
N-[(2-methoxyphenyl)methyl]-2,4-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C13H17N3O/c1-10-8-15-16(2)13(10)14-9-11-6-4-5-7-12(11)17-3/h4-8,14H,9H2,1-3H3 |
InChI 键 |
NPELAAJMRJSQGP-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N(N=C1)C)NCC2=CC=CC=C2OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















